1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-BUTANOYLTHIOUREA -

1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-BUTANOYLTHIOUREA

Catalog Number: EVT-4233648
CAS Number:
Molecular Formula: C22H28N4OS
Molecular Weight: 396.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S,3R)-4-(4-Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-hydroxy-1-phenylbutan-2-ylcarbamate (1)

Compound Description: This compound, identified as (1) in the study, exhibits anti-malarial activity. []

Relevance: This compound shares a significant structural similarity with N-({[4-(4-benzyl-1-piperazinyl)phenyl]amino}carbonothioyl)butanamide. Both compounds feature a piperazine ring substituted at the 4-position with an arylmethyl group (benzo[d][1,3]dioxol-5-ylmethyl in compound (1) and benzyl in the target compound). Furthermore, both compounds possess a butanamide chain, though with different substituents and stereochemistry. These shared structural features suggest potential similarities in their binding affinities and pharmacological activities. []

(2S,3R)-4-(4-Nitrobenzyl)piperazin-1-yl)-3-hydroxy-1-phenyl-2-(4-toluenesulfonamido)butane (2)

Compound Description: Identified as (2) in the study, this compound was found to be inactive against malaria. []

Relevance: Compound (2) shares a core structure with N-({[4-(4-benzyl-1-piperazinyl)phenyl]amino}carbonothioyl)butanamide, featuring a piperazine ring substituted with an arylmethyl group at the 4-position. While the target compound has a benzyl group, compound (2) possesses a 4-nitrobenzyl substituent. The presence of the nitro group in (2) might contribute to its inactivity against malaria compared to the target compound. Further investigation into their structure-activity relationship could provide insights into the influence of different substituents on their biological activities. []

(2S,3R)-4-(4-(Benzo[d]-[1,3]dioxol-5-ylmeäthyl)piperazin-1-yl)-3-hydroxy-1-phenyl-2-(4-toluenesulfonamido)butane dihydrogen chloride (3)

Compound Description: This compound, designated as (3) in the research, demonstrated activity against malaria. It exists as a dihydrated salt. []

Relevance: Compound (3) exhibits significant structural similarities with N-({[4-(4-benzyl-1-piperazinyl)phenyl]amino}carbonothioyl)butanamide. Both share a core structure comprising a piperazine ring with a 4-position arylmethyl substitution (benzo[d]-[1,3]dioxol-5-ylmeäthyl in (3) and benzyl in the target). This shared structural motif suggests potential similarities in their binding modes and pharmacological profiles. The dihydrogen chloride salt form of (3) might influence its solubility and pharmacokinetic properties compared to the target compound. []

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: 873140 is a potent allosteric noncompetitive antagonist of the CCR5 receptor. It exhibits potent antiviral effects against HIV-1. []

(Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

Compound Description: Sch-C (SCH 351125) is a noncompetitive allosteric antagonist of the CCR5 receptor. It effectively blocks the binding of chemokines MIP-1α and RANTES to CCR5. []

Properties

Product Name

1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-BUTANOYLTHIOUREA

IUPAC Name

N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]butanamide

Molecular Formula

C22H28N4OS

Molecular Weight

396.6 g/mol

InChI

InChI=1S/C22H28N4OS/c1-2-6-21(27)24-22(28)23-19-9-11-20(12-10-19)26-15-13-25(14-16-26)17-18-7-4-3-5-8-18/h3-5,7-12H,2,6,13-17H2,1H3,(H2,23,24,27,28)

InChI Key

IJQPWGCFMISARI-UHFFFAOYSA-N

SMILES

CCCC(=O)NC(=S)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

CCCC(=O)NC(=S)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.